2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a 2-methoxyethyl group and a dioxaborolane moiety. This compound is of significant interest in organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated thiophene and a boronic ester under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield various reduced thiophene derivatives.
Substitution: The boronic ester moiety can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and coupled products from Suzuki–Miyaura reactions .
Scientific Research Applications
2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated thiophene, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: A similar compound with a thiophene ring but without the 2-methoxyethyl group.
2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A brominated derivative used in similar coupling reactions.
Uniqueness
2-(5-(2-Methoxyethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 2-methoxyethyl group, which can influence its reactivity and the properties of the resulting coupled products. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H21BO3S |
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Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-[5-(2-methoxyethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO3S/c1-12(2)13(3,4)17-14(16-12)11-7-6-10(18-11)8-9-15-5/h6-7H,8-9H2,1-5H3 |
InChI Key |
MPLZOLMZWFUMQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCOC |
Origin of Product |
United States |
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